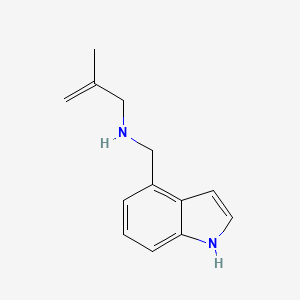
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine, also known as 2-MNA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of propargylamine and has a unique structure that makes it a promising candidate for various research purposes.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine has a wide range of potential applications in scientific research. One of the most significant areas of interest is its potential as a neuroprotective agent. Studies have shown that 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine can protect neurons from oxidative stress and apoptosis, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine has shown potential as an anti-inflammatory agent, with studies indicating that it can reduce inflammation in various tissues.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine is not fully understood, but studies have suggested that it works by inhibiting the activity of monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine may increase the levels of these neurotransmitters in the brain, which could explain its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine can have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine has been shown to have antioxidant properties. It may also have an impact on glucose metabolism, as studies have suggested that it can increase glucose uptake in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine in lab experiments is its relatively low toxicity. Studies have shown that it is well-tolerated by animals and humans, making it a safe compound to work with. Additionally, the synthesis method for 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine is relatively straightforward and cost-effective. However, one limitation of using 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to cells or animals in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy of 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine in treating these conditions, as well as the optimal dosage and administration method. Additionally, 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine may have potential as an anti-cancer agent, as studies have suggested that it can induce apoptosis in cancer cells. Further research is needed to explore this potential application. Finally, the mechanism of action of 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine is not fully understood, and further studies are needed to elucidate its effects on neurotransmitter activity and glucose metabolism.
Conclusion:
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine is a promising compound with a wide range of potential applications in scientific research. Its unique structure and low toxicity make it a safe and cost-effective option for various experiments. While further research is needed to fully understand its mechanism of action and potential applications, 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine shows great promise as a neuroprotective, anti-inflammatory, and anti-cancer agent.
Synthesemethoden
The synthesis of 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine involves the reaction of propargylamine with 2-naphthaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The yield of the synthesis method is relatively high, making it a cost-effective process for obtaining 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine.
Eigenschaften
IUPAC Name |
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12(2)10-16-11-13-7-8-14-5-3-4-6-15(14)9-13/h3-9,16H,1,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLQFIDVXBAMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)

![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)
![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)

![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)

![1-[[(5-Methoxypyrimidin-2-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B6645478.png)


![3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)
![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)